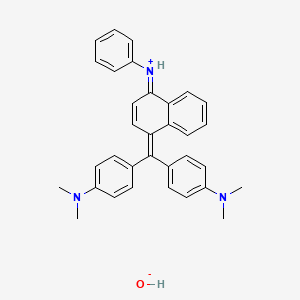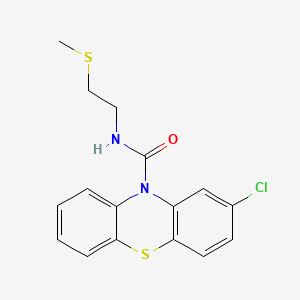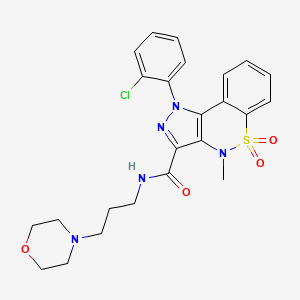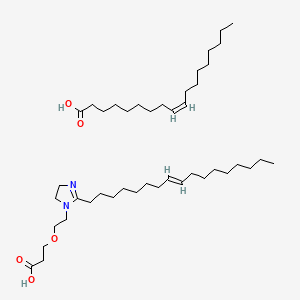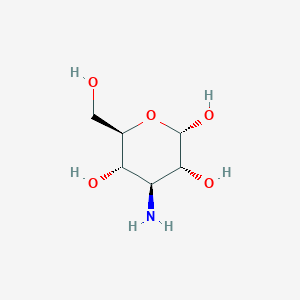
3-amino-3-deoxy-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-deoxy-alpha-D-glucopyranose: is a derivative of glucose where the hydroxyl group at the third carbon is replaced by an amino group. . It is a pyranose form of glucose, meaning it adopts a six-membered ring structure. The compound has the molecular formula C6H13NO5 and is a significant intermediate in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-deoxy-alpha-D-glucopyranose typically involves the selective amination of glucose derivatives. One common method is the transamination reaction, where a keto sugar is converted into an amino sugar using an aminotransferase enzyme . For example, dTDP-3-amino-3,6-dideoxy-alpha-D-glucopyranose transaminase catalyzes the conversion of dTDP-3-dehydro-6-deoxy-alpha-D-glucopyranose to dTDP-3-amino-3,6-dideoxy-alpha-D-glucopyranose .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes could enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-amino-3-deoxy-alpha-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: The amino group can participate in substitution reactions to form derivatives like acylated or alkylated amino sugars.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of deoxy sugars.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 3-amino-3-deoxy-alpha-D-glucopyranose is used as a building block in the synthesis of complex carbohydrates and glycoconjugates .
Biology: In biological research, it serves as a substrate for studying enzyme mechanisms, particularly those involved in amino sugar metabolism .
Medicine: The compound is investigated for its potential in developing antibiotics and antiviral agents due to its structural similarity to naturally occurring amino sugars .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-amino-3-deoxy-alpha-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The amino group at the third carbon allows it to participate in hydrogen bonding and ionic interactions, which are crucial for its biological activity . It can act as a competitive inhibitor for enzymes that typically bind to glucose or other amino sugars, thereby modulating metabolic pathways .
Comparison with Similar Compounds
D-glucopyranose: The parent compound with a hydroxyl group at the third carbon.
2-amino-2-deoxy-D-glucopyranose (Glucosamine): Another amino sugar with the amino group at the second carbon.
3-amino-3-deoxy-D-galactopyranose: An epimer of 3-amino-3-deoxy-alpha-D-glucopyranose at the fourth carbon.
Uniqueness: this compound is unique due to the position of the amino group at the third carbon, which imparts distinct chemical and biological properties compared to other amino sugars .
Properties
CAS No. |
60183-25-7 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6+/m1/s1 |
InChI Key |
BQCCAEOLPYCBAE-RXRWUWDJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)N)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


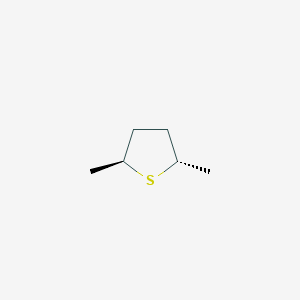

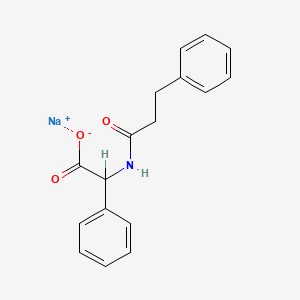
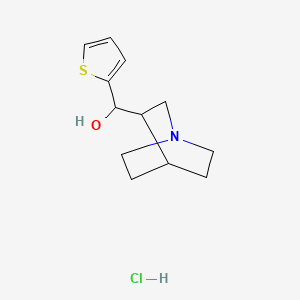
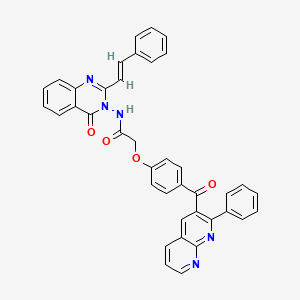
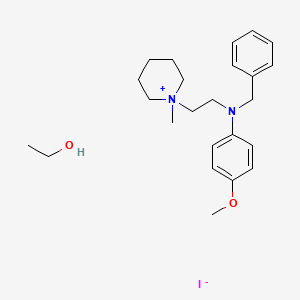


![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)
